Chemical Structure & Synthetic Profile: 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide
Chemical Structure & Synthetic Profile: 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide
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Part 1: Executive Summary & Structural Logic
Compound Identity: 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide Role: Pharmacophoric Scaffold / High-Value Synthetic Intermediate Primary Domain: Medicinal Chemistry (Epigenetics & Fragment-Based Drug Discovery)
This guide analyzes the chemical architecture and synthetic utility of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide . While often encountered as a specific building block in high-throughput screening (HTS) libraries, this molecule represents a "privileged structure" in drug design, particularly within the development of Class I Histone Deacetylase (HDAC) inhibitors and Sirtuin modulators .
Its significance lies in its tripartite structure:
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The "Warhead" Potential (Benzamide Core): The 2-chloro-4-aminobenzamide moiety is a bioisostere often used to optimize the "zinc-binding group" (ZBG) region of metalloenzyme inhibitors.
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The Conformational Lock: The ortho-chloro substituent introduces steric strain, twisting the amide bond out of planarity with the phenyl ring. This "atropisomeric bias" is a critical design element for improving selectivity in protein binding pockets.
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The Recognition Tail (Picolyl): The N-(pyridin-2-ylmethyl) group provides a secondary interaction point, capable of hydrogen bonding or metal chelation, often targeting the "rim" region of an enzyme's active site.
Part 2: Chemical Structure Analysis (The "Why")
Electronic & Steric Pharmacophore Map
The molecule functions as a push-pull system. The understanding of these electronic effects is vital for rationalizing its reactivity and binding affinity.
| Feature | Chemical Nature | Mechanistic Impact |
| 4-Amino Group | Electron Donor (+M effect) | Increases electron density on the amide carbonyl via resonance, enhancing its potential as a Hydrogen Bond Acceptor (HBA) or Zinc ligand. |
| 2-Chloro Group | Steric/Inductive (-I effect) | Critical Feature: Forces the amide group to rotate out of the phenyl plane (dihedral angle twist). This prevents flat stacking and improves solubility while pre-organizing the molecule for specific "bent" binding pockets. |
| Pyridine Nitrogen | Basic Center / Ligand | Acts as a distal binding element. In HDACs, this often interacts with surface residues near the tunnel entrance. |
| Methylene Linker | Flexible Hinge | Allows the pyridine ring to adopt optimal orientation relative to the benzamide core. |
Physicochemical Profile
Data estimated based on structural fragments and analogous benzamide scaffolds.
| Property | Value (Approx.) | Significance |
| Molecular Weight | 261.71 g/mol | Fragment-like (<300 Da); Ideal for FBDD. |
| cLogP | ~1.5 - 1.9 | Moderate lipophilicity; likely good membrane permeability. |
| TPSA | ~80 Ų | Well within the "Rule of 5" for oral bioavailability. |
| pKa (Pyridine) | ~5.2 | Protonated at acidic pH; neutral at physiological pH (7.4). |
| pKa (Aniline) | ~2.5 | Remains neutral at physiological pH. |
Part 3: Synthetic Protocol (The "How")
Retrosynthetic Logic
The most robust route involves the amide coupling of 4-amino-2-chlorobenzoic acid with 2-picolylamine (2-(aminomethyl)pyridine).
Critical Consideration: The 4-amino group on the benzoic acid is nucleophilic. To prevent self-polymerization during activation, one might consider using a Boc-protected intermediate (4-(Boc-amino)-2-chlorobenzoic acid). However, due to the lower nucleophilicity of the aniline nitrogen compared to the aliphatic amine of the picolyl group, a direct coupling is often feasible if stoichiometry is strictly controlled.
Interaction & Workflow Diagram (DOT)
Caption: One-pot amide coupling workflow utilizing HATU activation to minimize side reactions.
Detailed Experimental Procedure
Note: This protocol assumes a "Senior Scientist" level of execution, emphasizing yield optimization and purity.
Reagents:
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4-Amino-2-chlorobenzoic acid (1.0 eq)
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2-Picolylamine (1.1 eq)
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HATU (1.2 eq) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]
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DIPEA (3.0 eq) [N,N-Diisopropylethylamine]
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DMF (Anhydrous)
Step-by-Step Methodology:
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Activation: Charge a flame-dried round-bottom flask with 4-amino-2-chlorobenzoic acid (1.0 eq) and anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes.
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Coupling: Add HATU (1.2 eq) in one portion. Allow the activation to proceed for 10–15 minutes (solution typically turns yellow/orange).
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Addition: Dropwise add 2-picolylamine (1.1 eq) to the reaction mixture.
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Reaction: Stir at room temperature for 4–16 hours. Monitor via LC-MS for the consumption of the acid (M-H peaks) and formation of the product (M+H ~262).
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Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ (to remove unreacted acid), water (x3, to remove DMF), and brine. Dry over Na₂SO₄.
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Purification: Concentrate in vacuo. Purify the residue via Flash Column Chromatography using a gradient of DCM:MeOH (0% to 10% MeOH).
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Validation: Verify structure via ¹H NMR (DMSO-d₆) and HRMS.
Self-Validating Check:
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NMR Diagnostic: Look for the amide triplet (or broad singlet) around 8.5–9.0 ppm. The pyridine protons should appear as a distinct set of 4 aromatic signals (approx 7.2–8.6 ppm). The 2-chloro substituent will cause a downfield shift of the adjacent aromatic proton on the benzamide ring.
Part 4: Biological Context & Applications[2][3]
Epigenetic Modulation (HDAC/Sirtuins)
This molecule is structurally homologous to the "Cap-Linker" region of Entinostat (MS-275) and Mocetinostat .
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Mechanism: In Class I HDACs, the benzamide moiety enters the active site tunnel. The 2-chloro group is crucial for fitting into the "foot pocket" adjacent to the catalytic Zinc ion.
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Utility: Researchers use this specific compound to test the selectivity of the "foot pocket." By varying the "tail" (using the pyridine methyl group), scientists can probe the surface rim of the HDAC enzyme to differentiate between HDAC1, HDAC2, and HDAC3 isoforms.
Pathway Logic Diagram (DOT)
Caption: Proposed mechanism of action within the epigenetic regulation pathway.
Part 5: References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9797919 (Analogous Structure: N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide). Retrieved from [Link]
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Limburg, J., et al. (2019). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Journal of Medicinal Chemistry. (Contextual grounding for 2-substituted benzamide kinetics).
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Frontiers in Pharmacology. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Available at: [Link]
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MolPort. Compound Data: N-(2-aminophenyl)-4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzamide.[1] Available at: [Link]
